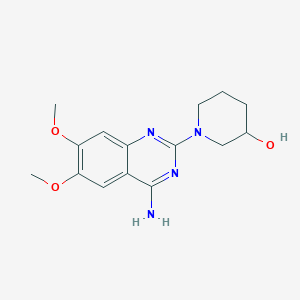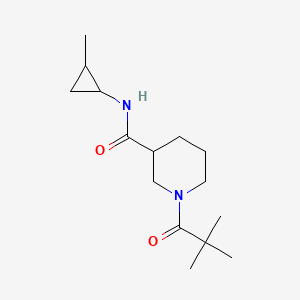
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol, also known as ADQ or ADQ-1, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. ADQ-1 belongs to the class of quinazoline derivatives and has been found to exhibit promising biochemical and physiological effects in various studies.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase. These enzymes are important for the replication and repair of DNA, which is essential for the survival of cancer cells. By inhibiting these enzymes, this compound-1 may induce DNA damage and prevent the replication of cancer cells.
Biochemical and Physiological Effects:
This compound-1 has been found to exhibit various biochemical and physiological effects in studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA replication and repair. This compound-1 has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, this compound-1 has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 in lab experiments is its high purity and stability. This compound-1 is a white crystalline solid that can be easily synthesized and purified using analytical techniques such as HPLC and NMR spectroscopy. Additionally, this compound-1 has been found to exhibit low toxicity and good bioavailability, which are important factors for the development of new drugs.
However, there are also limitations to using this compound-1 in lab experiments. One of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics. More studies are needed to determine the optimal dosage and administration route for this compound-1. Additionally, the mechanism of action of this compound-1 is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1. One direction is the development of this compound-1 as a potential anticancer drug. More studies are needed to determine the optimal dosage and administration route for this compound-1, as well as its pharmacokinetics and pharmacodynamics. Additionally, the mechanism of action of this compound-1 needs to be further elucidated to design more effective experiments.
Another direction is the investigation of the antioxidant and anti-inflammatory properties of this compound-1. These properties may be beneficial for the prevention and treatment of various diseases, such as cardiovascular disease and neurodegenerative diseases.
Overall, this compound-1 is a promising compound that has shown potential in various scientific research applications. More studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route. With further research, this compound-1 may become a valuable tool in the prevention and treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 involves the reaction of 4-amino-6,7-dimethoxyquinazoline with 3-piperidinol in the presence of a suitable catalyst. This reaction yields this compound-1 as a white crystalline solid with a melting point of 238-240°C. The purity of this compound-1 can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has shown potential in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound-1 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound-1 has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention and treatment of cancer.
Eigenschaften
IUPAC Name |
1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-21-12-6-10-11(7-13(12)22-2)17-15(18-14(10)16)19-5-3-4-9(20)8-19/h6-7,9,20H,3-5,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAJJUIJMOPZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC(C3)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
